B1579837 L-VALINE-N-FMOC (1-13C)

L-VALINE-N-FMOC (1-13C)

Cat. No.: B1579837
M. Wt: 340.38
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-VALINE-N-FMOC (1-13C), with CAS Number 286460-74-0, is a stable isotope-labeled derivative of the essential amino acid L-valine, specifically modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine moiety and a 13C carbon label at the 1-position . This compound has a molecular formula of C19[13C]H21NO4 and a molecular weight of 340.38 . The integration of the 13C isotope makes it an indispensable tool in quantitative mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, where it serves as an internal standard for precise tracing and quantification of valine and its metabolites in complex biological systems. The primary application of this reagent is in the solid-phase peptide synthesis (SPPS) of isotopically labeled peptides. The Fmoc group is a cornerstone of modern peptide chemistry, providing robust protection for the amino group during the coupling steps while being readily removable under basic, non-hydrolytic conditions . The steric profile of the valine sidechain influences its incorporation efficiency, making it a relevant subject for synthetic method development. Furthermore, the 13C label allows researchers to track the incorporation of a specific valine residue into a synthetic peptide, facilitating studies on peptide structure, function, and stability. Beyond synthetic applications, L-VALINE-N-FMOC (1-13C) holds significant value in biochemical and pharmacological research. Stable isotopes like 13C are incorporated into drug molecules largely as tracers during the drug development process, helping to elucidate pharmacokinetic and metabolic profiles . Researchers utilize this compound to study branched-chain amino acid (BCAA) metabolism, a critical pathway in human physiology. L-Valine itself is an essential amino acid that promotes muscle growth and tissue repair and is a precursor in biosynthetic pathways like that of penicillin . Dysregulation of BCAA metabolism is implicated in various disorders, including Maple Syrup Urine Disease, making reliable tracer molecules vital for diagnostic and therapeutic research. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans.

Properties

Molecular Weight

340.38

Purity

98%

Origin of Product

United States

Scientific Research Applications

Proteomics

L-Valine-N-FMOC (1-13C) is extensively used in proteomics for the synthesis of isotope-labeled peptides. These peptides are crucial for mass spectrometry (MS)-based protein quantitation, enabling researchers to study protein expression levels and dynamics in biological systems.

Table 1: Applications of L-Valine-N-FMOC (1-13C) in Proteomics

ApplicationDescription
Mass SpectrometryUsed to quantify proteins by comparing labeled versus unlabeled peptides.
Protein DynamicsHelps in understanding protein folding and interactions through labeling.
Biomarker DiscoveryAids in identifying potential biomarkers for diseases through targeted studies.

NMR Spectroscopy

The use of L-Valine-N-FMOC (1-13C) in nuclear magnetic resonance (NMR) spectroscopy allows for detailed structural analysis of proteins and peptides. It serves as an NMR-active nucleus, providing insights into the local environment and dynamics of amino acids within proteins.

Case Study: Structural Analysis Using NMR

A study utilized 13C^{13}C-labeled valine residues to probe the α-helical structure of a model peptide embedded in lipid bilayers. The results demonstrated distinct NMR peaks corresponding to the labeled residues, confirming the secondary structure's integrity and dynamics under different conditions .

Metabolic Studies

L-Valine-N-FMOC (1-13C) is also employed in metabolic research to trace metabolic pathways involving branched-chain amino acids. By incorporating 13C^{13}C into valine, researchers can monitor its incorporation into proteins and its metabolic fate in living organisms.

Table 2: Metabolic Pathway Tracing with L-Valine-N-FMOC (1-13C)

Study FocusMethodologyFindings
Amino Acid OxidationIndicator amino acid oxidation method using 13C^{13}C-labeled valine.Determined branched-chain amino acid requirements in humans .
Pathway AnalysisTracing 13C^{13}C-labeled valine in metabolic pathways.Insights into valine metabolism and its role in energy production.

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below compares L-VALINE-N-FMOC (1-13C) with other isotopologues and related compounds:

Compound Name Isotopic Label Purity Key Applications Reference
L-VALINE-N-FMOC (1-13C) ¹³C at position 1 99% Metabolic flux analysis, peptide synthesis
L-VALINE-N-FMOC (13C5, 97-99%) ¹³C at five positions 97–99% High-resolution NMR, tracer studies
L-VALINE-N-FMOC (13C5, 99%; 15N, 99%) ¹³C (five positions) + ¹⁵N 99% Dual-isotope metabolic studies
DL-VALINE-1-13C ¹³C at position 1 (racemic mix) 99% Comparative metabolic studies (non-chiral)
α-KETOISOCAPROIC ACID (1-13C) ¹³C at position 1 (keto acid) 99% Hyperpolarized MRS imaging of IDH1 mutations

Key Observations :

  • Isotopic Specificity : L-VALINE-N-FMOC (1-13C) is distinguished by its single ¹³C label, making it ideal for tracking specific carbon pathways (e.g., valine catabolism). In contrast, ¹³C5-labeled variants provide broader structural insights in NMR .
  • Chirality : Unlike DL-VALINE-1-13C, the L-form is biologically active, critical for in vivo studies .
  • Functional Group : α-KETOISOCAPROIC ACID (1-13C) lacks the Fmoc group and is a keto acid, enabling real-time imaging of enzymatic activity via hyperpolarized ¹³C-MRS .

Purity and Cost Comparison

Compound Isotopic Purity Chemical Purity Price (per gram) Source
L-VALINE-N-FMOC (1-13C) 99% ≥98% $800–$1,200
L-VALINE-N-FMOC (13C5, 97-99%) 97–99% 98% €857.90 (0.1 g)
L-VALINE-N-FMOC (13C5, 99%; 15N, 99%) 99% ≥98% Custom quote
α-KETOISOCAPROIC ACID (1-13C) 99% ≥99% $1,500–$2,000

Notes:

  • The ¹³C5-labeled variants are significantly more expensive due to multi-site isotopic enrichment .
  • Dual-labeled (¹³C/¹⁵N) compounds require specialized synthesis, leading to higher costs for custom orders .

Research Findings

  • Metabolic Tracing: Single ¹³C-labeled valine derivatives are preferred for tracking specific pathways (e.g., branched-chain amino acid metabolism), while ¹³C5-labeled variants aid in structural elucidation .
  • Synthetic Utility : The Fmoc group in L-VALINE-N-FMOC (1-13C) enables seamless integration into solid-phase peptide synthesis, unlike unprotected variants like DL-VALINE-1-13C .

Critical Notes

  • Handling : Isotopically labeled compounds require storage at –20°C to prevent degradation .
  • Limitations : ¹³C-MRS sensitivity remains a challenge for low-abundance metabolites, necessitating hyperpolarization or high isotopic purity (>99%) for reliable detection .
  • Regulatory Compliance : Products labeled as "microbiological/pyrogen tested" (e.g., CLM-2093-MPT-PK) are essential for in vivo applications .

Preparation Methods

Reagents and Materials

  • L-Valine-1-13C (13C-labeled at the carboxyl carbon, 99% enrichment)
  • 9-Fluorenylmethylchloroformate (FMOC-Cl)
  • Sodium carbonate decahydrate (Na2CO3·10H2O)
  • Dioxane (anhydrous, distilled)
  • Water (HPLC grade)
  • Hydrochloric acid (3 M HCl)
  • Organic solvents: ethyl acetate, hexanes, methylene chloride
  • Drying agent: magnesium sulfate

Stepwise Synthesis

  • Dissolution and Base Addition
    Dissolve or suspend L-valine-1-13C in water at approximately 4–5 mL per mmol of amino acid. Add 2.5 equivalents of sodium carbonate decahydrate to the solution and stir until fully dissolved. This creates a basic environment necessary for the FMOC protection reaction.

  • Cooling and Co-Solvent Addition
    Cool the reaction mixture in an ice bath. Slowly add dioxane equal to approximately 60% of the water volume. Partial precipitation of the amino acid salt may occur at this stage.

  • FMOC-Cl Addition
    Prepare a solution of FMOC-Cl (1.05 to 1.1 equivalents relative to amino acid) in an equal volume of dioxane as added above. Add this solution dropwise to the cooled amino acid mixture with vigorous stirring over 10 to 15 minutes.

  • Reaction Time
    Stir the reaction mixture at ice bath temperature for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 6 hours to ensure complete reaction.

  • Solvent Removal and Extraction
    Evaporate the solvent under reduced pressure (2 mm Hg at 20°C). Dissolve the residual solid in water; the volume depends on the amino acid used and can be up to 100 mL per mmol. The pH at this stage is typically around 9.

  • Ether Extraction
    Extract the aqueous solution with four portions of ether to remove impurities.

  • Acidification and Precipitation
    Adjust the aqueous phase pH to 2–3 using 3 M hydrochloric acid. The FMOC derivative precipitates as a solid.

  • Ethyl Acetate Extraction
    Extract the acidified solution four times with ethyl acetate. Combine the organic layers, wash with saturated brine, dry over magnesium sulfate, filter, and evaporate the solvent to yield a white solid foam.

  • Crystallization
    Shake the solid foam with hexanes for a few minutes, decant the hexanes, and crystallize the product from appropriate solvents—typically ethyl acetate/hexanes or methylene chloride/hexanes for FMOC-L-valine.

Example Yield and Characterization Data for L-VALINE-N-FMOC (1-13C)

Parameter Data
Starting material 2.00 g (16.9 mmol) L-valine-1-13C
Isolated product weight 5.11 g
Yield 89%
Physical form White microcrystalline solid
Melting point 143–144 °C (literature 144–145 °C)
TLC Rf (CHCl3:CH3OH:CH3COOH 50:10:1 v/v) 0.55

Isotopic Enrichment and Post-Synthesis Processing

For applications requiring oxygen-18 (^18O) enrichment at the carboxyl group, the FMOC-protected amino acid can be subjected to isotopic exchange in ^18O-enriched water under acidic conditions.

[^18O Enrichment Procedure](pplx://action/followup)

  • The FMOC-L-valine-1-13C is suspended in a 3:2 mixture of dioxane and 0.1 M HCl in ^18O-enriched water (typically >90% ^18O).
  • The mixture is refluxed under nitrogen for approximately 20 hours.
  • After reaction, the solvent is evaporated, and the solid is dried and recrystallized.
  • This process can be repeated to increase the ^18O incorporation, achieving up to ~93% ^18O content.

Yield and Physical Data Post-Enrichment

Parameter Data
Starting material 2.04 g (6.0 mmol) FMOC-L-valine-1-13C
Isolated product weight 1.86 g
Yield 91%
^18O Enrichment Level ~93%
Melting point 143–144 °C
Optical rotation [α]^21_D -16.7° (c 0.98 DMF)
Literature optical rotation -17.5° (c 1 DMF)

Summary Table of Preparation and Characterization Data for FMOC-L-Valine-1-13C

Step Conditions/Details Outcome/Notes
Amino acid dissolution Water, sodium carbonate decahydrate (2.5 equiv) Basic aqueous solution
Cooling and dioxane addition Ice bath, dioxane 60% volume of water Partial precipitation of salt
FMOC-Cl addition Dropwise, dioxane solution, 1.05–1.1 equiv Vigorous stirring, 10–15 min
Reaction time 2 hr ice bath + 6 hr room temperature Complete N-FMOC protection
Workup Evaporation, aqueous dissolution, pH adjustment Extraction with ether and ethyl acetate
Crystallization Ethyl acetate/hexanes or methylene chloride/hexanes White microcrystalline solid
Yield 89% High purity confirmed by TLC, melting point

Research Findings and Analytical Characterization

  • The FMOC protection reaction proceeds efficiently under mild basic aqueous conditions with dioxane as a co-solvent.
  • The use of sodium carbonate decahydrate ensures a buffered environment for the selective formation of the N-FMOC derivative.
  • The reaction temperature control (initial ice bath then room temperature) optimizes yield and purity.
  • The product is isolated by acidification-induced precipitation followed by solvent extraction and crystallization.
  • Analytical data such as melting point, TLC Rf values, and optical rotation match literature values, confirming the identity and purity of the compound.
  • Isotopic enrichment with ^18O is achieved by refluxing the FMOC derivative in ^18O-enriched acidic aqueous media, enabling dual labeling (^13C and ^18O) for advanced spectroscopic studies.

Q & A

Q. How should isotopic labeling data from L-Valine-N-Fmoc (1-13C) studies be visualized for publication?

  • Methodological Answer : Use color-coded 13C^{13}\text{C}-NMR spectra overlays to contrast labeled vs. unlabeled compounds. For metabolic flux maps, employ heatmaps or Sankey diagrams to illustrate tracer distribution. Adhere to journal guidelines (e.g., Med. Chem. Commun.) for figure simplicity and copyright compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.